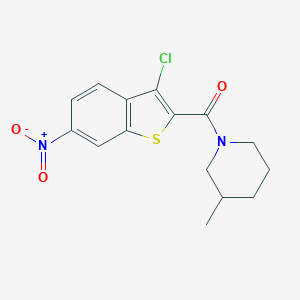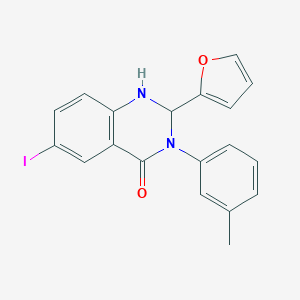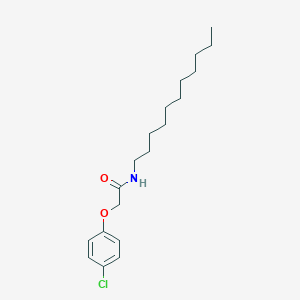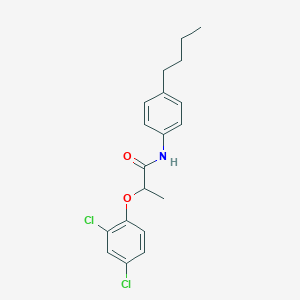![molecular formula C34H30N4O2S2 B331146 2-(5-METHYL-2-THIENYL)-N~4~-[4-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B331146.png)
2-(5-METHYL-2-THIENYL)-N~4~-[4-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-METHYL-2-THIENYL)-N~4~-[4-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with thienyl and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-2-THIENYL)-N~4~-[4-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reactions: The final step involves coupling the quinoline and thienyl groups through amide bond formation. This can be achieved using carbodiimide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline nitrogen or the thienyl sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline or thienyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-(5-METHYL-2-THIENYL)-N~4~-[4-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The quinoline and thienyl groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride
- Propyl 2-methyl-5-oxo-4-(2-thienyl)-3,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Uniqueness
Compared to similar compounds, 2-(5-METHYL-2-THIENYL)-N~4~-[4-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE stands out due to its dual thienyl and quinoline functionalities
Properties
Molecular Formula |
C34H30N4O2S2 |
|---|---|
Molecular Weight |
590.8 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)-N-[4-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]butyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C34H30N4O2S2/c1-21-13-15-31(41-21)29-19-25(23-9-3-5-11-27(23)37-29)33(39)35-17-7-8-18-36-34(40)26-20-30(32-16-14-22(2)42-32)38-28-12-6-4-10-24(26)28/h3-6,9-16,19-20H,7-8,17-18H2,1-2H3,(H,35,39)(H,36,40) |
InChI Key |
IOPNJVXGJMLLIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(S6)C |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(S6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-METHYL-N-[5-METHYL-2-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B331065.png)


![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B331070.png)
![4-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B331072.png)
![ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B331074.png)
![3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B331075.png)
![isopropyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331076.png)
![N-[2-(3-chlorophenyl)ethyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B331077.png)
![N-(1-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}ethyl)-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B331080.png)

![2,6-dichloro-N-[4-[(2,6-dichlorobenzoyl)amino]phenyl]benzamide](/img/structure/B331082.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B331085.png)
